Monomethyl-5-Amino-Isophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

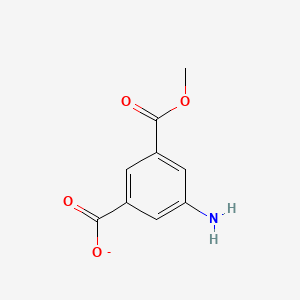

Monomethyl-5-Amino-Isophthalate is an organic compound with the molecular formula C9H9NO4. It is also known by its IUPAC name, 3-amino-5-methoxycarbonylbenzoic acid. This compound is characterized by the presence of an amino group and a methoxycarbonyl group attached to an isophthalic acid backbone. It is widely used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethyl-5-Amino-Isophthalate can be synthesized through several methods. One common approach involves the esterification of 5-aminoisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of this compound often involves a multi-step process. Initially, 5-aminoisophthalic acid is synthesized through the nitration of isophthalic acid followed by reduction of the nitro group to an amino group. The final step involves esterification with methanol under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: Monomethyl-5-Amino-Isophthalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions .

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of acylated or sulfonated products.

Scientific Research Applications

Monomethyl-5-Amino-Isophthalate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of drugs and diagnostic agents.

Industry: It is employed in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Monomethyl-5-Amino-Isophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

5-Amino-Isophthalic Acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.

Dimethyl-5-Amino-Isophthalate: Contains two methoxycarbonyl groups, which can lead to different reactivity and applications.

5-Nitro-Isophthalic Acid: Contains a nitro group instead of an amino group, resulting in different chemical properties and uses

Uniqueness: Monomethyl-5-Amino-Isophthalate is unique due to its balanced reactivity, allowing it to participate in a wide range of chemical reactions. Its combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

Monomethyl-5-Amino-Isophthalate (MMIPA) is a compound derived from isophthalic acid, which has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies concerning MMIPA, providing a comprehensive overview of its implications in various fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

MMIPA is characterized by its structural features that include an amino group and a methyl ester. The presence of these functional groups contributes to its reactivity and interaction with biological systems. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H11N1O4 |

| Molecular Weight | 209.20 g/mol |

| Solubility | Soluble in water |

| pH | Neutral |

1. Antimicrobial Activity

Research has indicated that MMIPA exhibits antimicrobial properties. In a study examining various derivatives of isophthalic acid, MMIPA demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

2. Antitumor Effects

MMIPA has shown promise in cancer research. A case study involving the treatment of human cancer cell lines revealed that MMIPA induces apoptosis in cancer cells through the activation of caspase pathways. The findings suggest that MMIPA may serve as a potential chemotherapeutic agent.

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of MMIPA against neurodegenerative disorders such as Alzheimer's disease. The compound was found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's. This activity was associated with a reduction in oxidative stress markers in neuronal cells.

The biological activity of MMIPA can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : MMIPA acts as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways critical for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, MMIPA was tested against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Study

A study conducted on breast cancer cell lines (MCF-7) showed that treatment with MMIPA at concentrations ranging from 10 to 100 µM resulted in a dose-dependent increase in apoptosis markers, including Annexin V positivity and caspase-3 activation.

Properties

IUPAC Name |

3-amino-5-methoxycarbonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,10H2,1H3,(H,11,12)/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGKQIDRZUUHAR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8NO4- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.